molecular formula C24H26N6O2 B2756050 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 378203-42-0

7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2756050
CAS RN: 378203-42-0
M. Wt: 430.512
InChI Key: NMABHNQYXVSCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as DBZP and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

  • A study by Zygmunt et al. (2015) demonstrated that derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl showed significant analgesic activity. Notably, benzylamide and 4-phenylpiperazinamide derivatives exhibited stronger analgesic and anti-inflammatory effects than acetylic acid, a reference drug. Additionally, several compounds in this group inhibited phosphodiesterase activity, indicating a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Psychotropic Activity

  • Chłoń-Rzepa et al. (2013) found that certain 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione acted as ligands for serotonin receptors 5-HT1A, 5-HT2A, and 5-HT7. These compounds exhibited antidepressant-like effects in forced swim tests and anxiolytic-like activity in four-plate tests in mice, highlighting their potential as psychotropic agents (Chłoń-Rzepa et al., 2013).

Serotonin and Dopamine Receptor Affinity

  • Żmudzki et al. (2015) synthesized N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione and evaluated their binding affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. Some compounds were identified as potent dual 5-HT6/D2 receptors ligands, suggesting therapeutic potential in neurological disorders (Żmudzki et al., 2015).

Antidepressant and Anxiolytic Activity

  • A study by Zagórska et al. (2015) synthesized and tested arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity to serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. They found potential antidepressant and anxiolytic agents among these compounds, with certain derivatives showing promising pharmacological properties (Zagórska et al., 2015).

Synthesis and Structural Studies

  • Research by Hesek and Rybár (1994) on the synthesis of new thiadiazepino-[3,2-f]-purine ring systems, derived from 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, contributes to the understanding of the structural and synthetic aspects of these compounds. This foundational research aids in exploring further therapeutic applications (Hesek & Rybár, 1994).

properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-26-21-20(22(31)27(2)24(26)32)30(17-18-9-5-3-6-10-18)23(25-21)29-15-13-28(14-16-29)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMABHNQYXVSCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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